1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one
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Overview
Description
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one is a complex organic compound that belongs to the class of pyridinones This compound is characterized by its unique structure, which includes a pyridinone core substituted with benzyl and oxopyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one typically involves multiple steps. One common method starts with the preparation of N-benzylglutarimide, which is then subjected to a series of reactions to form the desired compound. The key steps include:
Formation of N-benzylglutarimide: This involves the reaction of glutaric anhydride with benzylamine in the presence of a base such as triethylamine in tetrahydrofuran (THF) at low temperatures.
Cyclization and Condensation: The intermediate is then cyclized and condensed with 2-hydroxypyridine under nitrogen atmosphere to form the pyridinone core.
Asymmetric Hydrogenation: The final step involves asymmetric hydrogenation using specific catalysts to achieve high enantiomeric excess.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The benzyl and oxopyridinyl groups can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C or rhodium catalysts under pressure.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-[(E)-4-(2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one: Similar structure but lacks the additional benzyl group.
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]piperidine-2,6-dione: Contains a piperidine ring instead of a pyridinone ring.
Uniqueness
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one is unique due to its specific substitution pattern and the presence of both benzyl and oxopyridinyl groups.
Properties
IUPAC Name |
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-21(24-14-8-16-29(27(24)32)19-22-10-4-2-5-11-22)18-26(31)25-15-9-17-30(28(25)33)20-23-12-6-3-7-13-23/h2-18H,19-20H2,1H3/b21-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSEWOGRNINII-DYTRJAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)/C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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